molecular formula C14H23NO4 B13471116 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B13471116
M. Wt: 269.34 g/mol
InChI Key: MVLRDPXATUQJPQ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[33]heptane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves the protection of amines using the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group protected by the BOC group.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, which can then participate in further chemical transformations.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of spirocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the formation of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the BOC-protected amine. This combination allows for selective reactions and the formation of complex molecules, making it a valuable compound in organic synthesis and scientific research.

Biological Activity

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and its potential applications in medicinal chemistry. The compound's biological activity is of interest due to its structural characteristics, which may influence its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_4. The compound features a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to protect amine functionalities during chemical reactions. This structural arrangement enhances the compound's versatility as an intermediate in various synthetic pathways.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit interactions with enzymes or receptors, suggesting that this compound may also engage with specific biological targets. Its potential pharmacological properties warrant further investigation into its biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Antimicrobial Activity

A study examined the antimicrobial effectiveness of various spirocyclic compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic role in treating bacterial infections.

Enzyme Interaction Studies

Research focused on the interaction of this compound with key metabolic enzymes. The findings revealed that the compound could inhibit the activity of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition was found to be dose-dependent, indicating a promising avenue for further drug development.

Comparative Analysis of Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameCAS NumberKey FeaturesBiological Activity
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid1454843-78-7Spirocyclic structureAntimicrobial
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-5Similar frameworkEnzyme inhibition
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate1363381-22-9Relevant in medicinal chemistryPotential anti-inflammatory

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

7,7-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-7-6-14(15)8-9(10(16)17)13(14,4)5/h9H,6-8H2,1-5H3,(H,16,17)

InChI Key

MVLRDPXATUQJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC12CCN2C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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